2-bromoethyl Ethyl Carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

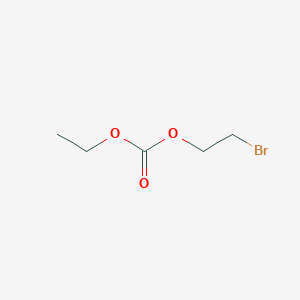

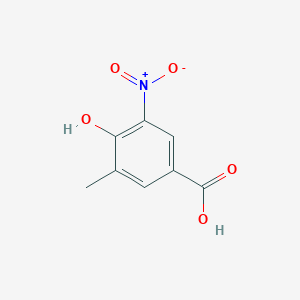

“2-bromoethyl Ethyl Carbonate” is an organobromine compound . It is also known as “1-Bromo-2-methoxyethane” and “2-BROMOETHYL METHYL ETHER” among other names . It is used in the preparation of alkylcholine salts .

Molecular Structure Analysis

The molecular formula of “this compound” is C5H9BrO3 . Its average mass is 197.027 Da and its mono-isotopic mass is 195.973495 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 40-41 °C/66 mmHg (lit.), a density of 1.479 g/mL at 25 °C (lit.), and a refractive index of n 20/D 1.447 (lit.) . It is soluble in water at 14.4g/L at 25°C .

Scientific Research Applications

Catalysis in Cyclic Carbonate Synthesis

2-Bromoethyl ethyl carbonate derivatives play a crucial role in the synthesis of cyclic carbonates. Dai et al. (2010) explored 3-(2-hydroxyl-ethyl)-1-propylimidazolium bromide, a material related to this compound, which demonstrated high efficiency in catalyzing the synthesis of cyclic carbonates from CO2 and epoxides under mild conditions (Dai et al., 2010).

Enhancing Battery Performance

In the field of energy storage, compounds similar to this compound have been investigated to improve battery performance. Zheng et al. (2020) found that ethyl-(2,2,2-trifluoroethyl) carbonate, when added to lithium-ion battery electrolytes, significantly enhanced their high-temperature cycle performance (Zheng et al., 2020).

Polymer Modification

Research by Ben-Shaba and Domb (2006) involved reactions with mono-bromo ethyl carbonate for the preparation of novel aliphatic polycarbonate esters. This work highlighted the potential of using this compound derivatives for synthesizing polymers with improved biodegradability (Ben-Shaba & Domb, 2006).

Hydrolysis Studies

The hydrolysis of ethyl-2-bromoisobutyrate ester, a compound related to this compound, was thoroughly studied by Wang and Lam (2004). Their research focused on understanding the reaction mechanisms and conditions affecting the conversion of reactants, which is relevant to the hydrolysis of this compound derivatives (Wang & Lam, 2004).

Graphene Oxide Catalysis

Zhang et al. (2016) developed a grafted ionic liquid using 2-bromoethanol, a compound structurally similar to this compound, for catalyzing the cycloaddition of CO2 with epoxides. Their work demonstrates the potential of using derivatives of this compound in advanced catalytic systems (Zhang et al., 2016).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that bromoethyl compounds often interact with various biological macromolecules, such as proteins and nucleic acids .

Mode of Action

Bromoethyl compounds are generally known to undergo elimination reactions via the e2 mechanism . In this process, a base abstracts a proton from the β-carbon, leading to the formation of a pi bond and the expulsion of the leaving group .

Biochemical Pathways

Bromoethyl compounds are often used in the synthesis of pharmaceuticals and crown ethers , suggesting that they may play a role in various biochemical reactions.

Pharmacokinetics

Its solubility in water suggests that it may be absorbed and distributed in the body. The compound’s metabolism and excretion would likely depend on its specific interactions with biological macromolecules and enzymes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-bromoethyl ethyl carbonate. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, its action and efficacy may be influenced by the pH and ionic strength of its environment, as these factors can affect the compound’s reactivity and interactions with its targets.

properties

IUPAC Name |

2-bromoethyl ethyl carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO3/c1-2-8-5(7)9-4-3-6/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYNKJKYWYSECY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2425766.png)

![N-[4-(2-methoxyphenyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B2425771.png)

![9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2425778.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2425779.png)

![4-(azepan-1-ylsulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2425783.png)

![1-((1-(benzylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2425789.png)